molecular formula C16H14F2N4O B11472563 2-(2-fluorobenzyl)-5-{[(4-fluorophenyl)amino]methyl}-1,2-dihydro-3H-1,2,4-triazol-3-one

2-(2-fluorobenzyl)-5-{[(4-fluorophenyl)amino]methyl}-1,2-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B11472563
M. Wt: 316.30 g/mol
InChI Key: VIIDCFOAWKYTGY-UHFFFAOYSA-N
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Description

The compound 5-{[(4-FLUOROPHENYL)AMINO]METHYL}-2-[(2-FLUOROPHENYL)METHYL]-2,3-DIHYDRO-1H-1,2,4-TRIAZOL-3-ONE is a triazolone derivative featuring fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(4-FLUOROPHENYL)AMINO]METHYL}-2-[(2-FLUOROPHENYL)METHYL]-2,3-DIHYDRO-1H-1,2,4-TRIAZOL-3-ONE typically involves the following steps:

    Formation of the Triazolone Core: The triazolone core can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.

    Introduction of Fluorophenyl Groups: The fluorophenyl groups are introduced via nucleophilic substitution reactions using fluorobenzyl halides and appropriate amines.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-{[(4-FLUOROPHENYL)AMINO]METHYL}-2-[(2-FLUOROPHENYL)METHYL]-2,3-DIHYDRO-1H-1,2,4-TRIAZOL-3-ONE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Fluorobenzyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl rings.

Scientific Research Applications

5-{[(4-FLUOROPHENYL)AMINO]METHYL}-2-[(2-FLUOROPHENYL)METHYL]-2,3-DIHYDRO-1H-1,2,4-TRIAZOL-3-ONE: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-{[(4-FLUOROPHENYL)AMINO]METHYL}-2-[(2-FLUOROPHENYL)METHYL]-2,3-DIHYDRO-1H-1,2,4-TRIAZOL-3-ONE involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl groups may enhance binding affinity and specificity, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(4-FLUOROPHENYL)AMINO]METHYL}-2-[(2-FLUOROPHENYL)METHYL]-2,3-DIHYDRO-1H-1,2,4-TRIAZOL-3-ONE
  • 5-{[(4-CHLOROPHENYL)AMINO]METHYL}-2-[(2-CHLOROPHENYL)METHYL]-2,3-DIHYDRO-1H-1,2,4-TRIAZOL-3-ONE

Uniqueness

The unique feature of 5-{[(4-FLUOROPHENYL)AMINO]METHYL}-2-[(2-FLUOROPHENYL)METHYL]-2,3-DIHYDRO-1H-1,2,4-TRIAZOL-3-ONE is the presence of fluorophenyl groups, which can significantly influence its chemical and biological properties. These groups can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

5-{[(4-FLUOROPHENYL)AMINO]METHYL}-2-[(2-FLUOROPHENYL)METHYL]-2,3-DIHYDRO-1H-1,2,4-TRIAZOL-3-ONE , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H14F2N4O

Molecular Weight

316.30 g/mol

IUPAC Name

5-[(4-fluoroanilino)methyl]-2-[(2-fluorophenyl)methyl]-4H-1,2,4-triazol-3-one

InChI

InChI=1S/C16H14F2N4O/c17-12-5-7-13(8-6-12)19-9-15-20-16(23)22(21-15)10-11-3-1-2-4-14(11)18/h1-8,19H,9-10H2,(H,20,21,23)

InChI Key

VIIDCFOAWKYTGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)NC(=N2)CNC3=CC=C(C=C3)F)F

Origin of Product

United States

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